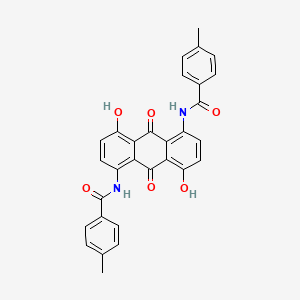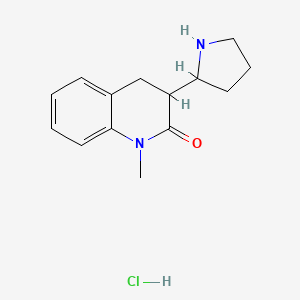
1-Methyl-3-pyrrolidin-2-yl-3,4-dihydroquinolin-2-one;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-pyrrolidin-2-yl-3,4-dihydroquinolin-2-one;hydrochloride is a complex organic compound that features a pyrrolidine ring fused to a quinoline structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-pyrrolidin-2-yl-3,4-dihydroquinolin-2-one;hydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a pyrrolidine ring, followed by its fusion with a quinoline derivative through cyclization reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-3-pyrrolidin-2-yl-3,4-dihydroquinolin-2-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Aplicaciones Científicas De Investigación
1-Methyl-3-pyrrolidin-2-yl-3,4-dihydroquinolin-2-one;hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the development of bioactive compounds with potential therapeutic effects.
Medicine: It is investigated for its potential as a drug candidate for treating various diseases.
Industry: It finds applications in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Methyl-3-pyrrolidin-2-yl-3,4-dihydroquinolin-2-one;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine-2-one: Shares the pyrrolidine ring but lacks the quinoline structure.
Quinolin-2-one: Contains the quinoline structure but lacks the pyrrolidine ring.
Pyrrolizines: Similar in structure but with different ring fusion patterns.
Uniqueness
1-Methyl-3-pyrrolidin-2-yl-3,4-dihydroquinolin-2-one;hydrochloride is unique due to its fused ring system, which combines the properties of both pyrrolidine and quinoline structures. This unique combination enhances its potential biological activity and makes it a valuable compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C14H19ClN2O |
|---|---|
Peso molecular |
266.76 g/mol |
Nombre IUPAC |
1-methyl-3-pyrrolidin-2-yl-3,4-dihydroquinolin-2-one;hydrochloride |
InChI |
InChI=1S/C14H18N2O.ClH/c1-16-13-7-3-2-5-10(13)9-11(14(16)17)12-6-4-8-15-12;/h2-3,5,7,11-12,15H,4,6,8-9H2,1H3;1H |
Clave InChI |
GULAJVDXIRCADH-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2CC(C1=O)C3CCCN3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


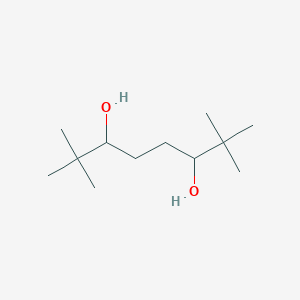
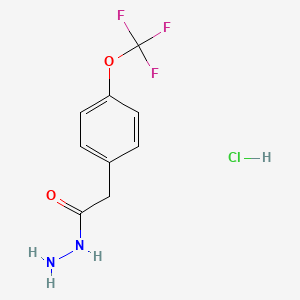


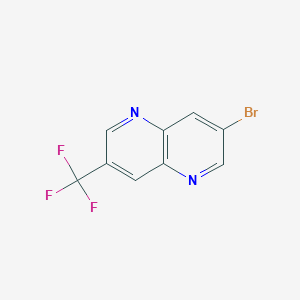


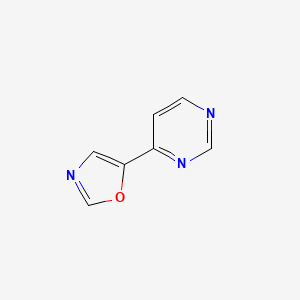
![(4S)-2-[fluoren-9-ylidene-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole](/img/structure/B13133014.png)
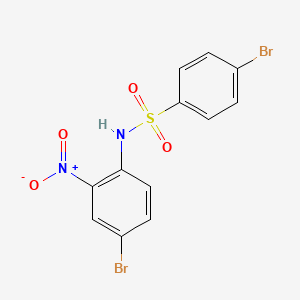
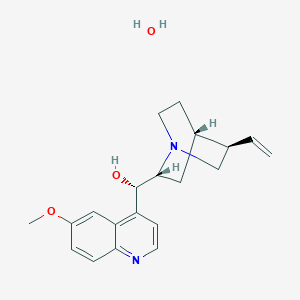
![6-Chloro-[2,3'-bipyridine]-4-carbaldehyde](/img/structure/B13133029.png)

